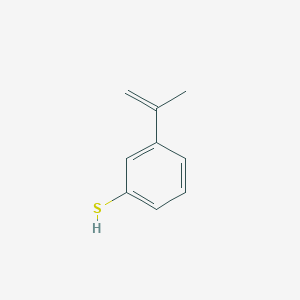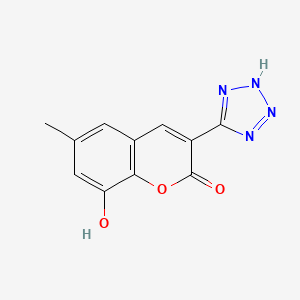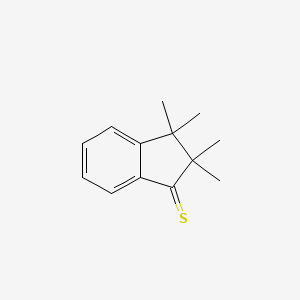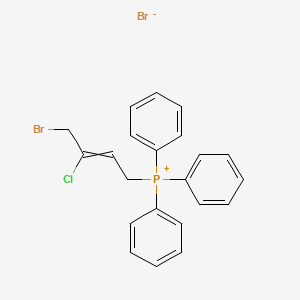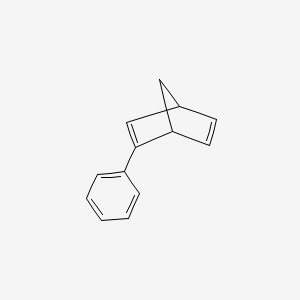![molecular formula C9H14O2 B14449420 Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)- CAS No. 78037-77-1](/img/structure/B14449420.png)
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-, also known as 5-norbornene-2,3-dimethanol, is a bicyclic compound with the molecular formula C9H14O2. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes a double bond and two hydroxyl groups at the 2 and 3 positions. The compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the norbornene structure. Subsequent reduction of the anhydride group yields the desired dimethanol compound. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated bicyclic compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated bicyclic compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol involves its reactivity due to the strained bicyclic structure and the presence of reactive hydroxyl groups. The compound can interact with various molecular targets through hydrogen bonding and other interactions, leading to its diverse reactivity in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: This compound has a similar bicyclic structure but with methyl groups instead of hydroxyl groups.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has carboxylic anhydride groups instead of hydroxyl groups.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is unique due to the presence of hydroxyl groups, which impart different reactivity compared to its analogs. This makes it a versatile compound in synthetic chemistry and various applications .
Propiedades
Número CAS |
78037-77-1 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
[(1S,2S,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2/t6-,7+,8-,9-/m0/s1 |
Clave InChI |
IGHHPVIMEQGKNE-KZVJFYERSA-N |
SMILES isomérico |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2CO)CO |
SMILES canónico |
C1C2C=CC1C(C2CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


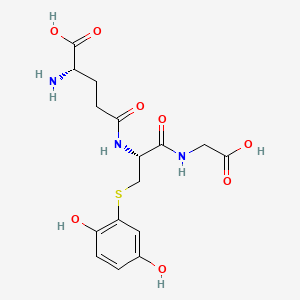
![Benz[f]isoquinolin-2(1H)-one, 3,4-dihydro-4-phenyl-](/img/structure/B14449345.png)







